

4-Fluoro-3,5-dimethylaniline: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylaniline

Cat. No.: B133924

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3,5-dimethylaniline is a fluorinated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. The strategic introduction of a fluorine atom onto the 3,5-dimethylaniline scaffold can profoundly influence the physicochemical and biological properties of resulting molecules. This in-depth technical guide explores the potential research applications of **4-Fluoro-3,5-dimethylaniline**, providing insights into its synthesis, chemical properties, and prospective utility in the development of novel bioactive compounds and advanced materials. While direct, extensive research on this specific isomer is emerging, this guide draws upon data from structurally related compounds to highlight its promising future in various scientific domains.

Chemical Properties and Synthesis

A thorough understanding of the chemical characteristics and synthetic routes is paramount for the effective utilization of **4-Fluoro-3,5-dimethylaniline** in research and development.

Physicochemical Properties

Property	Value	Source
CAS Number	1840-27-3	[1] [2]
Molecular Formula	C ₈ H ₁₀ FN	[1]
Molecular Weight	139.17 g/mol	[1]
Appearance	Liquid	[3]
Purity	≥97%	[3]
Solubility	Sparingly soluble in water (0.71 g/L @ 25°C)	[2]

Spectroscopic Data

The structural integrity of **4-Fluoro-3,5-dimethylaniline** can be confirmed through various spectroscopic techniques.

Spectroscopy	Data	Source
¹ H NMR	Available	[4]
¹³ C NMR	Available	[4]
IR	Available	[4]
Mass Spectrometry	Available	[4]

Synthesis of 4-Fluoro-3,5-dimethylaniline

A key synthetic route to **4-Fluoro-3,5-dimethylaniline** involves a two-step process starting from 2,6-dimethylfluorobenzene.[\[1\]](#)

Experimental Protocol: Synthesis from 2,6-Dimethylfluorobenzene[\[1\]](#)

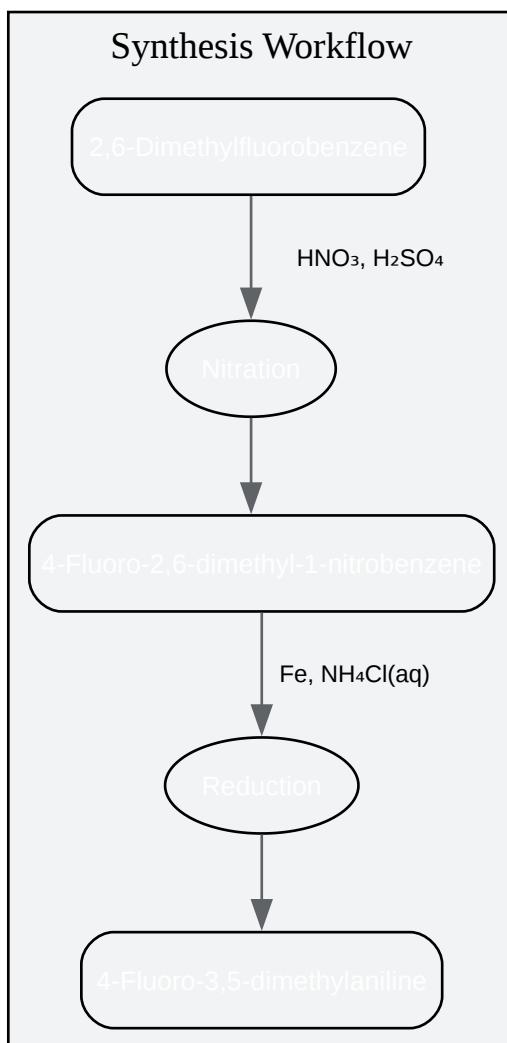
Step 1: Nitration of 2,6-Dimethylfluorobenzene

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, carefully add 2,6-dimethylfluorobenzene.

- Nitrating Agent: Slowly introduce a nitrating mixture, typically consisting of nitric acid (HNO_3) and sulfuric acid (H_2SO_4), while maintaining a low temperature to control the exothermic reaction.
- Reaction Conditions: The reaction is stirred for a specified period to ensure complete nitration.
- Work-up: The reaction mixture is then carefully quenched with ice water, and the crude nitro product, 4-fluoro-2,6-dimethyl-1-nitrobenzene, is isolated through extraction with an organic solvent.
- Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by crystallization or chromatography.

Step 2: Reduction of 4-Fluoro-2,6-dimethyl-1-nitrobenzene

- Reaction Setup: The purified 4-fluoro-2,6-dimethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol or acetic acid.
- Reducing Agent: A reducing agent, commonly iron (Fe) powder in the presence of an acid (e.g., hydrochloric acid or ammonium chloride solution), is added to the solution.
- Reaction Conditions: The mixture is heated to reflux with vigorous stirring to facilitate the reduction of the nitro group to an amine.
- Work-up: After the reaction is complete, the mixture is cooled and made basic to precipitate the iron salts. The product, **4-Fluoro-3,5-dimethylaniline**, is then extracted with an organic solvent.
- Purification: The combined organic extracts are washed, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography to yield pure **4-Fluoro-3,5-dimethylaniline**.



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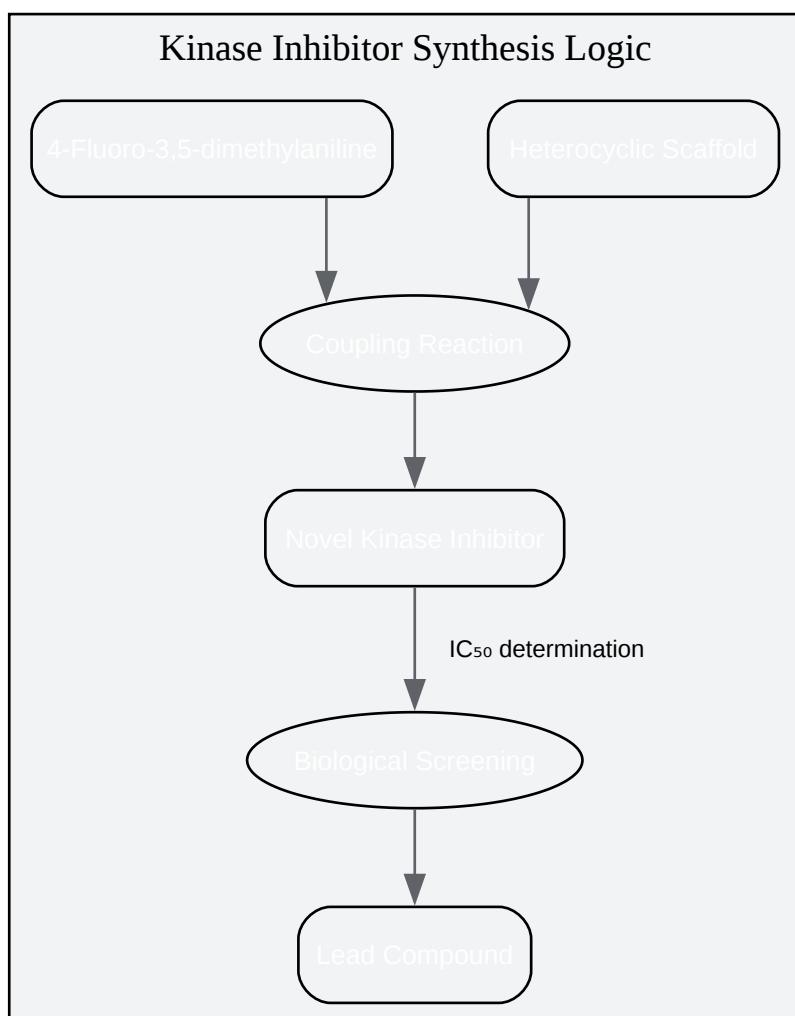
Synthesis of **4-Fluoro-3,5-dimethylaniline**.

Potential Research Applications in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.^{[5][6]} **4-Fluoro-3,5-dimethylaniline** represents a valuable scaffold for the synthesis of novel bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase active site.^{[3][7]} The fluorine atom in **4-Fluoro-3,5-dimethylaniline** can act as a hydrogen bond acceptor, potentially forming favorable interactions with the kinase hinge. Furthermore, the dimethyl substitution pattern can provide steric hindrance to prevent unwanted metabolism and can be tailored to fit specific sub-pockets of the kinase active site. The synthesis of novel kinase inhibitors could involve the coupling of **4-Fluoro-3,5-dimethylaniline** with various heterocyclic scaffolds, a common approach in kinase inhibitor design.^{[8][9][10]}



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Kinase Inhibitor Development Workflow.

Agrochemicals

Fluorinated compounds are prevalent in the agrochemical industry due to their enhanced efficacy and metabolic stability. **4-Fluoro-3,5-dimethylaniline** can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. The specific substitution pattern may lead to compounds with improved soil retention, reduced leaching, and enhanced target specificity, contributing to the development of more environmentally benign crop protection agents.

Potential Research Applications in Materials Science

Fluorinated polymers, such as polyimides, are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. These characteristics make them suitable for applications in the aerospace and electronics industries.

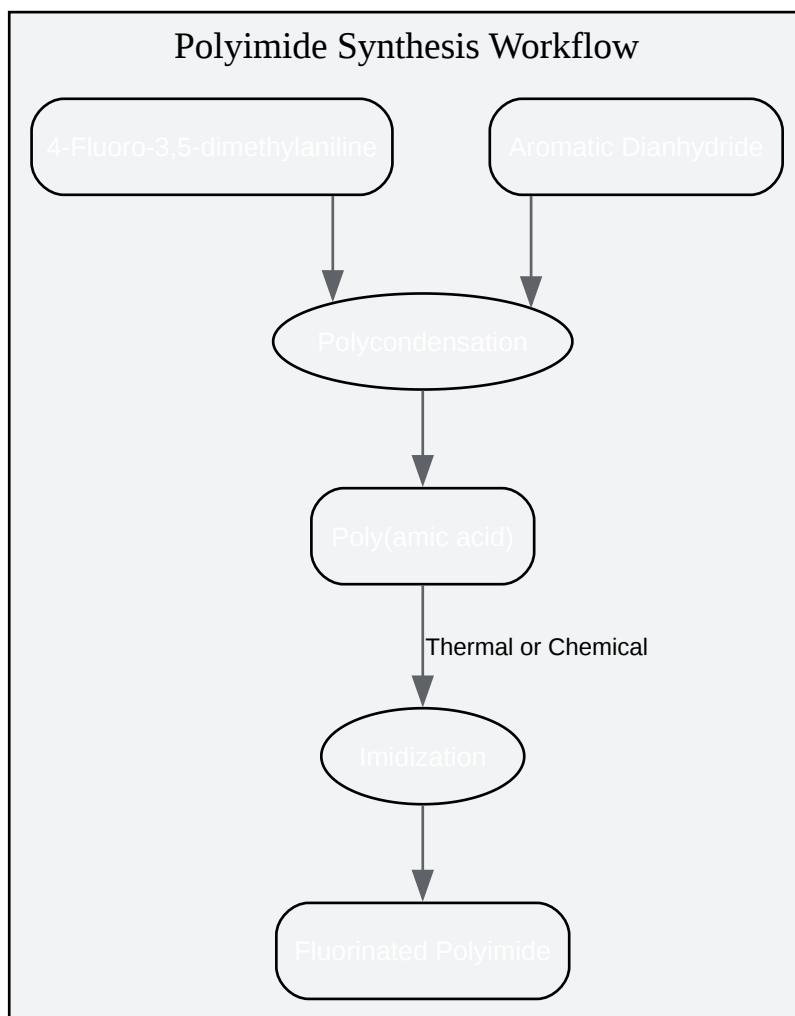
High-Performance Polyimides

4-Fluoro-3,5-dimethylaniline can be utilized as a diamine monomer in the synthesis of novel fluorinated polyimides. The incorporation of the fluoro and dimethyl groups is expected to enhance the solubility of the resulting polymers, facilitating their processing, while also potentially lowering the dielectric constant and moisture absorption, which are critical parameters for microelectronics applications.

Experimental Protocol: Synthesis of a Polyimide from **4-Fluoro-3,5-dimethylaniline** (General Procedure)

- Poly(amic acid) Formation:
 - In a dry, inert atmosphere, dissolve **4-Fluoro-3,5-dimethylaniline** in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
 - To this solution, add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) portion-wise while stirring at room temperature.
 - Continue stirring for several hours to form the poly(amic acid) solution.

- **Imidization:**
 - The poly(amic acid) solution can be cast onto a substrate to form a film.
 - The film is then subjected to thermal imidization by heating it in a stepwise manner to high temperatures (e.g., up to 300-350 °C) under an inert atmosphere. This process removes water and closes the imide ring, forming the final polyimide.
 - Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.



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